An In-depth Technical Guide to Hydroxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Hydroxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1][2] This molecule incorporates a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[3] This unique structure provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over the architecture of complex bioconjugates.[4][5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Hydroxy-PEG1-acid. Detailed experimental protocols for its synthesis and common conjugation reactions are provided, along with visual representations of relevant workflows and biological pathways to facilitate a deeper understanding of its utility in modern drug development.
Chemical Structure and Properties
Hydroxy-PEG1-acid is a small, hydrophilic molecule featuring three key functional components: a primary alcohol, an ether linkage, and a carboxylic acid.[2] This combination of functional groups allows for orthogonal reactivity, meaning the hydroxyl and carboxyl groups can be addressed with different chemical reactions in a stepwise manner. The presence of the PEG spacer enhances aqueous solubility, a valuable attribute when working with hydrophobic drugs or biomolecules.[3][6] For stability during storage and shipping, Hydroxy-PEG1-acid is often supplied as its sodium salt, as the free acid form can be prone to polymerization.[6][7][8][9]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-hydroxyethoxy)propanoic acid | [7] |
| Synonyms | OH-PEG1-COOH, Hydroxy-PEG1-carboxylic acid | [7] |
| CAS Number | 89211-34-7 | [3] |
| Molecular Formula | C₅H₁₀O₄ | [7][8] |
| Molecular Weight | 134.13 g/mol | [7][8] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [10] |
| SMILES | O=C(O)CCOCCO | |
| InChI Key | GTIFLSYPOXYYFG-UHFFFAOYSA-N | |
| Computed XLogP3 | -1.1 | [7] |
Applications in Drug Development
The bifunctional nature of Hydroxy-PEG1-acid makes it a valuable tool in the construction of complex therapeutic and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody.[11] Typically, the carboxylic acid is activated and reacted with an amine on the antibody, while the hydroxyl group can be used to attach the drug. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the resulting ADC.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules that induce the degradation of specific proteins. Hydroxy-PEG1-acid can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Mandatory Visualization
Logical Relationships: Bifunctional Nature of Hydroxy-PEG1-acid
Caption: Orthogonal reactivity of Hydroxy-PEG1-acid.
Experimental Workflows: Synthesis of Hydroxy-PEG1-acid
Caption: Two-step synthesis of Hydroxy-PEG1-acid.
Signaling Pathways: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism utilizing a PEG linker.
Experimental Protocols
The following protocols are adapted from established chemical principles and procedures for bioconjugation. They provide a general framework for the synthesis and application of Hydroxy-PEG1-acid. Optimization may be required for specific substrates and applications.
Protocol 1: Synthesis of Hydroxy-PEG1-acid via Hydrolysis
This protocol describes the final step in the synthesis of Hydroxy-PEG1-acid from its corresponding ester precursor, ethyl 3-(2-hydroxyethoxy)propanoate.
Materials:
-
Ethyl 3-(2-hydroxyethoxy)propanoate
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or a mixture of Tetrahydrofuran (THF)/water
-
Dilute Hydrochloric Acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 3-(2-hydroxyethoxy)propanoate in methanol or a THF/water mixture.
-
Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture to a pH of approximately 7 with dilute HCl.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.
Expected Yield:
-
Ester hydrolysis under basic conditions is generally a high-yielding reaction, often exceeding 90%.
Protocol 2: EDC/NHS Coupling of Hydroxy-PEG1-acid to a Protein
This protocol details the conjugation of the carboxylic acid moiety of Hydroxy-PEG1-acid to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Hydroxy-PEG1-acid
-
Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
EDC
-
NHS or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Dissolve Hydroxy-PEG1-acid in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).
-
Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and calculate the number of attached linkers.
-
SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.
-
HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from unreacted protein and assess purity.
-
Functional Assays: To ensure the biological activity of the protein is retained post-conjugation.
Conclusion
Hydroxy-PEG1-acid is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its defined structure, bifunctional nature, and water-solubility make it an ideal linker for creating sophisticated bioconjugates with enhanced properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of Hydroxy-PEG1-acid in a variety of research and development endeavors.
References
- 1. Hydroxy-PEG1-acid | 89211-34-7 | Benchchem [benchchem.com]
- 2. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 133803-81-3: Propanoic acid, 3-[2-(2-hydroxyethoxy)eth… [cymitquimica.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. Hydroxy-PEG1-acid sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 7. 3-(2-Hydroxyethoxy)propanoic acid | C5H10O4 | CID 21728278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2-Hydroxyethoxy)propanoic acid | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-(2-Hydroxyethoxy)propanoic acid 95% | CAS: 89211-34-7 | AChemBlock [achemblock.com]
- 11. medchemexpress.com [medchemexpress.com]
